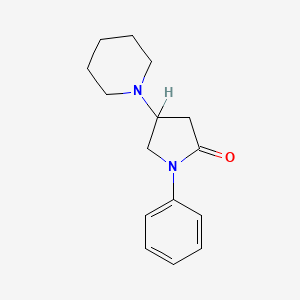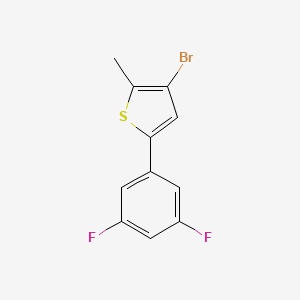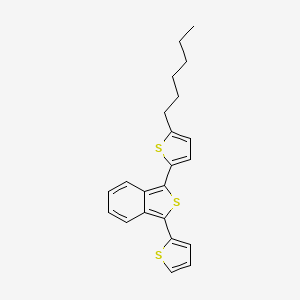
1-(1-Benzofuran-3-yl)-3-chloropropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzofuran-3-yl)-3-chloropropan-2-one is an organic compound that belongs to the class of benzofuran derivatives.
準備方法
The synthesis of 1-(1-Benzofuran-3-yl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzofuran-3-yl acetonitrile with a chlorinating agent under specific conditions. The reaction typically requires the presence of a base, such as potassium hydroxide, and is carried out in a suitable solvent, such as methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反応の分析
1-(1-Benzofuran-3-yl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 1-(1-benzofuran-3-yl)-3-chloropropanol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
作用機序
The mechanism of action of 1-(1-Benzofuran-3-yl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
1-(1-Benzofuran-3-yl)-3-chloropropan-2-one can be compared with other similar compounds, such as:
1-(1-Benzofuran-3-yl)-2-propanone: This compound lacks the chlorine atom and may exhibit different reactivity and biological activity.
3-(1-Benzofuran-3-yl)propanoic acid:
1-(1-Benzofuran-3-yl)-3-bromopropan-2-one: The presence of a bromine atom instead of chlorine may result in different substitution reactions and biological activities.
特性
CAS番号 |
924634-95-7 |
|---|---|
分子式 |
C11H9ClO2 |
分子量 |
208.64 g/mol |
IUPAC名 |
1-(1-benzofuran-3-yl)-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClO2/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7H,5-6H2 |
InChIキー |
QRTDSBALLHPRQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CO2)CC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-hydroxyethyl)-5-(4-hydroxy-3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14171091.png)
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

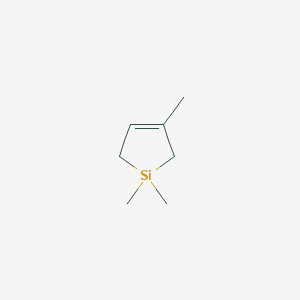
![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
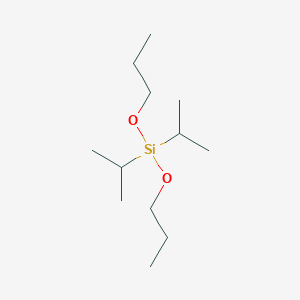
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
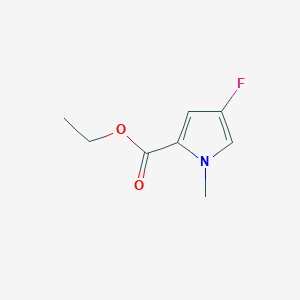
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
